molecular formula C13H17ClO2 B14040869 1-Chloro-1-(2-ethoxy-6-ethylphenyl)propan-2-one

1-Chloro-1-(2-ethoxy-6-ethylphenyl)propan-2-one

Cat. No.: B14040869
M. Wt: 240.72 g/mol
InChI Key: WGMLHEFNZBSERH-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-ethoxy-6-ethylphenyl)propan-2-one is an organic compound with the molecular formula C13H17ClO2. It is a chlorinated ketone derivative, characterized by the presence of a chloro group, an ethoxy group, and an ethyl group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-ethoxy-6-ethylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the chlorination of 1-(2-ethoxy-6-ethylphenyl)propan-2-one. This reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions to introduce the chloro group at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-ethoxy-6-ethylphenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amines or thiols.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols.

Scientific Research Applications

1-Chloro-1-(2-ethoxy-6-ethylphenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-ethoxy-6-ethylphenyl)propan-2-one involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. These reactions enable the compound to modify biological molecules and pathways, potentially leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-propanone: A simpler chlorinated ketone with similar reactivity.

    1-Chloro-1-phenylpropan-2-one: A related compound with a phenyl group instead of the ethoxy and ethyl groups.

Uniqueness

1-Chloro-1-(2-ethoxy-6-ethylphenyl)propan-2-one is unique due to the presence of both ethoxy and ethyl groups on the phenyl ring, which can influence its reactivity and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H17ClO2

Molecular Weight

240.72 g/mol

IUPAC Name

1-chloro-1-(2-ethoxy-6-ethylphenyl)propan-2-one

InChI

InChI=1S/C13H17ClO2/c1-4-10-7-6-8-11(16-5-2)12(10)13(14)9(3)15/h6-8,13H,4-5H2,1-3H3

InChI Key

WGMLHEFNZBSERH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)OCC)C(C(=O)C)Cl

Origin of Product

United States

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